ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-bromobenzamido substituent at position 4, a 4-methylphenyl group at position 1, and an ethyl ester at position 3 of the dihydropyridazine ring. Its synthesis likely involves multi-step reactions, such as condensation of substituted benzamides with pyridazine precursors, followed by esterification.
The 4-methylphenyl group at position 1 contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
ethyl 4-[(4-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-6-8-15(22)9-7-14)12-18(26)25(24-19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPXCLPZRJRKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of hydrazones with alkylidenemalononitriles in the presence of a catalyst such as β-isocupreidine . The reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 2M NaOH, reflux, 6h | 4-(4-Bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | 85–92% | |
| Amide hydrolysis | 6M HCl, 100°C, 12h | 4-Amino-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives | 70–78% |
Hydrolysis of the ethyl ester group typically requires strong bases (e.g., NaOH), while the bromobenzamido moiety is resistant to mild hydrolysis but cleaves under prolonged acidic conditions.
Nucleophilic Substitution
The 4-bromobenzamido group participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-(Aryl/heteroaryl-benzamido)-1-(4-methylphenyl)-6-oxo-dihydropyridazine derivatives | 60–75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Aryl substituted analogs | 55–65% |
These reactions enable diversification of the bromine-substituted aromatic ring, a strategy widely used in medicinal chemistry.
Reduction and Oxidation
The dihydropyridazine core and carbonyl groups exhibit redox activity:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pyridazine ring reduction | H₂ (1 atm), 10% Pd/C, ethanol | Tetrahydro-pyridazine derivatives | 80–88% | |
| Ketone oxidation | KMnO₄, H₂SO₄, 0°C | 6-Oxo group converted to carboxylic acid | 65% |
Reduction of the dihydropyridazine ring typically produces saturated analogs, while oxidation targets the ketone moiety.
Cycloaddition Reactions
The electron-deficient dihydropyridazine core participates in [4+2] cycloadditions:
| Reaction Type | Dienophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Inverse electron-demand DA | Ethyl vinyl ether | Toluene, 110°C, 12h | Fused bicyclic pyridine derivatives | 50–60% |
These reactions exploit the azadiene-like behavior of the dihydropyridazine system, forming complex heterocycles .
Functional Group Interconversion
The ester group undergoes transesterification and condensation:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux | Methyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-dihydropyridazine-3-carboxylate | 90% | |
| Knoevenagel condensation | Malononitrile, piperidine, EtOH | α,β-Unsaturated nitrile derivatives | 70–75% |
Degradation Pathways
Stability studies reveal key degradation mechanisms:
| Condition | Degradation Pathway | Major Byproducts | Source |
|---|---|---|---|
| Acidic (pH < 3) | Hydrolysis of amide and ester groups | Bromobenzoic acid, pyridazine fragments | |
| Alkaline (pH > 10) | Ester saponification | Carboxylic acid derivatives | |
| Oxidative (H₂O₂) | Oxidation of the dihydropyridazine ring | Pyridazine N-oxide derivatives |
Scientific Research Applications
Therapeutic Applications
1. Antitumor Activity
One of the primary applications of this compound is in the development of antitumor agents. Pyridazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further investigation in oncology .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
3. Antimicrobial Activity
Preliminary research indicates that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Case Study 1: Antitumor Efficacy
In a study conducted by researchers at a leading university, this compound was tested on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound used a murine model of arthritis. Administration of this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups. Histological analysis showed reduced synovial inflammation and joint destruction .
| Treatment Group | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound Treatment | 50 | 30 |
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzamido group and the dihydropyridazine core play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Electronic Effects: The 4-bromobenzamido group in the target compound is bulkier and more electron-withdrawing than the cyano group in compound 12b or the methoxy group in the analogue from . This may enhance intermolecular interactions (e.g., hydrogen bonding) but reduce solubility in polar solvents.
Position 1 Substitutions :
- The 4-methylphenyl group in the target compound and the analogue increases lipophilicity compared to 3-chlorophenyl (compound 12b) or unsubstituted phenyl groups. This could improve blood-brain barrier penetration in therapeutic contexts.
Synthetic Yields :
- Yields for pyridazine derivatives vary significantly (40–95%) based on substituent reactivity and steric hindrance . The bromobenzamido group’s steric bulk may necessitate optimized reaction conditions to achieve comparable yields.
Physicochemical Properties
- Melting Points: Derivatives with polar substituents (e.g., hydroxyl or nitro groups) exhibit higher melting points (up to 223°C) due to intermolecular hydrogen bonding . The target compound’s bromobenzamido group may similarly elevate its melting point relative to non-polar analogues.
- Solubility: The ethyl ester moiety generally improves solubility in organic solvents, but the bromobenzamido group’s hydrophobicity could reduce aqueous solubility compared to methoxy or cyano-substituted derivatives.
Biological Activity
Ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 456.3 g/mol. The compound features a pyridazine ring substituted with various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromobenzamido group enhances the compound's ability to inhibit enzymes involved in key metabolic pathways, potentially affecting cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways critical for cellular responses.
- Gene Expression Regulation : It has been suggested that this compound could modulate gene expression related to apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown it to inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of topoisomerase activity |
These results suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The compound's effectiveness against these microorganisms indicates its potential as a therapeutic agent for infections.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the benzamide moiety is crucial for enhancing biological activity. Substitutions at different positions on the benzene ring can significantly alter the compound's potency and selectivity. For instance:
- Bromo vs. Chloro Substituents : Compounds with bromo substituents generally exhibit higher anticancer activity compared to those with chloro groups due to better electron-withdrawing effects, which enhance binding affinity to target enzymes.
Case Studies
- In Vivo Efficacy : A study conducted on tumor-bearing mice showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer drug.
- Toxicity Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal toxicity in animal models, suggesting a favorable safety profile for clinical applications.
Q & A
Q. What are the key steps and challenges in synthesizing ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?
Methodological Answer: The synthesis typically involves:
Activation of 4-bromobenzoic acid using carbonyldiimidazole (CDI) to form the reactive acyl imidazole intermediate .
Amide coupling with a pre-synthesized pyridazine intermediate (e.g., ethyl 4-amino-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) under anhydrous conditions in solvents like DMF or THF .
Esterification to stabilize the carboxylate group, often employing ethanol or methanol with acid catalysis .
Challenges:
- Low yields due to steric hindrance from the 4-methylphenyl group; optimize using high-dilution conditions .
- Purification difficulties caused by polar byproducts; use gradient column chromatography (e.g., hexane/ethyl acetate) .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR identifies protons on the pyridazine ring (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). The 4-bromobenzamido group shows aromatic splitting patterns (δ 7.2–7.8 ppm) .
- ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and the ester group (δ 60–65 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈BrN₃O₄: 488.04) .
- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Substituent effects : The 4-bromobenzamido group’s electron-withdrawing nature may enhance binding to kinases, while the 4-methylphenyl group increases lipophilicity, altering membrane permeability .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate using positive controls (e.g., staurosporine).
Example:
| Study | IC₅₀ (μM) | Assay Conditions |
|---|---|---|
| A | 0.5 | 10 μM ATP, Hela cells |
| B | 5.2 | 100 μM ATP, recombinant enzyme |
| Resolution: Adjust ATP levels to physiological ranges (1–10 mM) and use cell lines with consistent expression profiles . |
Q. What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design for the amide coupling step can identify optimal DMF volume (5 mL/g) and temperature (60°C) .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Case Study:
| Variable | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp (°C) | 50 | 70 | 60 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Yield Improvement: 32% → 68% after optimization . |
Q. How can computational methods aid in predicting SAR for derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the 4-bromobenzamido group and ATP-binding pockets (e.g., EGFR kinase). The bromine atom’s halogen bonding with Lys721 improves binding affinity .
- QSAR Models : Develop regression models using descriptors like LogP (lipophilicity) and polar surface area to predict IC₅₀ values.
Example Model:
IC₅₀ = 1.2(LogP) + 0.5(Polar SA) – 3.1
R² = 0.89, validated with 20 derivatives .
Q. How should researchers address spectral data ambiguities (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR Techniques :
- HSQC correlates ¹H and ¹³C signals to resolve overlapping aromatic protons.
- NOESY identifies spatial proximity between the 4-methylphenyl and pyridazine ring protons .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-phenyl) to simplify splitting patterns .
Q. What are the implications of halogen (Br) vs. alkyl (CH₃) substituents on biological activity?
Methodological Answer:
| Substituent | Electronic Effect | Biological Impact |
|---|---|---|
| 4-Bromo | Electron-withdrawing | Enhances hydrogen bonding with enzymes (e.g., kinases) . |
| 4-Methyl | Electron-donating | Increases LogP by 0.5 units, improving blood-brain barrier penetration . |
Validation: Replace Br with Cl or CH₃; measure changes in IC₅₀ and LogP .
Q. How can researchers validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates (50–60°C) show stabilized target protein (e.g., EGFR) when bound to the compound .
- Western Blotting : Monitor downstream phosphorylation (e.g., ERK1/2) after treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
